2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a chemical compound belonging to the benzoxazinone family. Benzoxazinones are known for their diverse biological activities and are commonly found in plants, where they play a role in defense mechanisms against pests and pathogens . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method includes the thermal treatment of 2-(3-benzoylthioureido)-4,5-dimethoxybenzoic acid followed by benzoylation of 2-amino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one . The reaction conditions often require refluxing in solvents like toluene or chloroform, with the addition of reagents such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The aromatic ring in the benzoxazinone structure allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research.
Medicine: Research into its potential therapeutic properties, such as enzyme inhibition, is ongoing.
Industry: Its derivatives are explored for use in developing new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. In plants, benzoxazinones are known to inhibit the activity of certain enzymes in pests, thereby providing a defense mechanism . The compound may also interact with proteins and enzymes in other biological systems, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Benzoylamino-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 2-(3-Bromophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
Uniqueness: 2-Cyclohexyl-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties compared to other benzoxazinones. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized research applications .
Eigenschaften
Molekularformel |
C16H19NO4 |
---|---|
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
2-cyclohexyl-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H19NO4/c1-19-13-8-11-12(9-14(13)20-2)17-15(21-16(11)18)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
KUHRGQXHKXFKLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.